2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide
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Overview
Description
The compound “2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide” is a unique chemical with the empirical formula C13H11ClN2O2 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
In the molecular structure of the compound, the methoxy group lies close to the mean plane of the phenyl ring C3–C8, as indicated by the C7—C6—O2—C9 torsion angle of 174.61 (10) and atom C9 deviating by only 0.065 (1) A ̊ from the mean plane through the C3–C8 ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.69 . Its SMILES string is COc1ccc (NC (=O)c2cccnc2Cl)cc1 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Allosteric Modulation of CB1 Receptor
The study by Khurana et al. (2014) discusses the optimization of indole-2-carboxamides, similar in structure to 2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide, for their allosteric modulation of the cannabinoid type 1 receptor (CB1). This research provides insights into the structural requirements necessary for allosteric modulation of CB1, highlighting the importance of specific functionalities on the indole ring that impact binding affinity and cooperativity. This optimization process led to the identification of potent CB1 allosteric modulators with significant implications for understanding receptor modulation and drug development (Khurana et al., 2014).
Antituberculosis Agents
Kondreddi et al. (2013) identified indole-2-carboxamides as a promising class of antituberculosis agents. Their research involved phenotypic screening against mycobacteria, which led to the discovery of potent compounds with improved metabolic stability and in vitro activity against Mycobacterium tuberculosis. This study underscores the potential of indole-2-carboxamide derivatives in the development of new antituberculosis therapies, highlighting the chemical versatility and biological relevance of compounds similar to 2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide (Kondreddi et al., 2013).
Synthetic Methodologies
The works of Sibi et al. (1995) and others have explored various synthetic methodologies involving carboxylic acids and their derivatives, including N-methoxy-N-methylamides. These studies are crucial for the development of efficient synthetic routes to indole-based compounds, such as 2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide, which can be pivotal in medicinal chemistry and drug discovery. The methodologies provide a foundation for the synthesis of a wide range of biologically active compounds with potential therapeutic applications (Sibi et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-1-methylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-20-14-6-4-3-5-13(14)15(16(20)18)17(21)19-11-7-9-12(22-2)10-8-11/h3-10H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQHZDDIKACMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide |
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